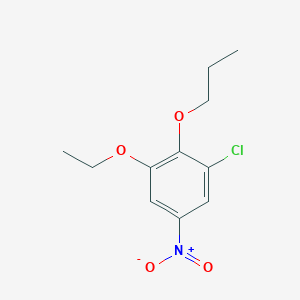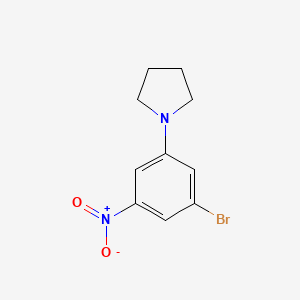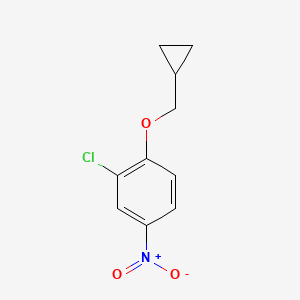
2,3-Dichloro-4-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3Cl2NO3 It is characterized by the presence of two chlorine atoms, a nitro group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-4-nitrobenzaldehyde can be synthesized through the nitration of 2,3-dichlorobenzaldehyde. The nitration process typically involves the use of mixed acids, such as a combination of nitric acid and sulfuric acid, under controlled temperature conditions. The reaction is carried out at temperatures ranging from 35°C to 60°C to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow microreactors allows for precise control of temperature, residence time, and reactant flow rates, resulting in a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups also makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzaldehydes with additional electrophilic groups.
Nucleophilic Aromatic Substitution: Substituted benzaldehydes with nucleophilic groups replacing the chlorine atoms.
Reduction: 2,3-Dichloro-4-aminobenzaldehyde as the major product.
Scientific Research Applications
2,3-Dichloro-4-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as dyes and polymers.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-nitrobenzaldehyde is primarily related to its electrophilic nature. The presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring makes the compound highly reactive towards nucleophiles. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the nucleophile, followed by the elimination of a leaving group to restore aromaticity . In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex with the nucleophile, which then eliminates the leaving group to form the final product .
Comparison with Similar Compounds
2,3-Dichloro-4-nitrobenzaldehyde can be compared with other similar compounds, such as:
2,3-Dichloro-6-nitrobenzaldehyde: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
2,4-Dichlorobenzaldehyde: Lacks the nitro group, resulting in different chemical properties and reactivity.
3,4-Dichloronitrobenzene: Similar structure but without the aldehyde group, used in different industrial applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity patterns and make it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
2,3-dichloro-4-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUCJXLKMXUITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B8028575.png)






